2-Methyl-1-phenylisothiourea hydroiodide
Description
Historical Context of Isothiourea Research
The exploration of isothiourea chemistry dates back to the 19th century. A significant early contribution was the Rathke synthesis, first reported by Bernhard Rathke in 1881. This method involves the alkylation of thiourea (B124793) to form an isothiouronium salt, which can then be used to synthesize other functional groups. This foundational work opened the door to the investigation and utilization of isothioureas as key chemical intermediates.
General Significance of Isothiourea Compounds in Contemporary Organic Chemistry
The importance of isothiourea compounds in modern organic chemistry is multifaceted, with prominent roles as both versatile synthetic intermediates and powerful organocatalysts.
Isothioureas serve as valuable precursors in the synthesis of a wide array of organic molecules. Their ability to act as masked guanidines is a key feature of their synthetic utility. The isothiouronium moiety can be readily converted into a guanidinium (B1211019) group, a functional group prevalent in many biologically active molecules and natural products.
Modern synthetic methods continue to expand the utility of isothioureas. For instance, sustainable three-component synthesis methods have been developed to produce S-alkyl and S-aryl isothioureas from readily available starting materials like amines, isocyanides, and thiosulfonates, often employing copper catalysis. researchgate.net Furthermore, electrochemical methods offer a green approach to isothiourea synthesis by reacting thiols, isocyanides, and amines without the need for heavy metal catalysts or stoichiometric oxidants. researchgate.net These advancements underscore the ongoing importance of isothioureas as adaptable building blocks in the construction of complex molecular architectures. researchgate.net
The field of organocatalysis has witnessed a surge of interest in the application of chiral isothioureas as highly effective Lewis basic catalysts. Pioneering work demonstrated their efficacy in enantioselective acyl transfer reactions, such as the kinetic resolution of alcohols. google.com This has since expanded to a broad range of asymmetric transformations.
Chiral isothiourea catalysts, such as Homobenzotetramisole (HBTM), are capable of activating carboxylic acid derivatives to generate highly reactive acyl ammonium (B1175870) intermediates. molbase.com These intermediates can then participate in a variety of stereoselective reactions, including cycloadditions and Michael additions, to produce chiral molecules with high enantiomeric excess. chemicalbook.comwikipedia.org The ability of isothiourea catalysts to operate through different reactive intermediates, such as α,β-unsaturated acyl ammonium ions and ammonium enolates, has led to the development of novel cascade reactions for the synthesis of complex carbocycles and heterocycles. google.commdpi.com The modular nature of these catalysts allows for fine-tuning of their steric and electronic properties to achieve optimal reactivity and selectivity for a given transformation. molbase.com
Chemical Profile of 2-Methyl-1-phenylisothiourea hydroiodide
While extensive research has been conducted on the broader class of isothiourea compounds, detailed public-domain information specifically on this compound is limited. However, based on its structural relationship to S-methyl-N-phenylisothiourea hydroiodide, we can infer its basic chemical properties.
| Property | Value |
| Chemical Formula | C8H11IN2S |
| Molecular Weight | 294.156 g/mol |
| CAS Number | 27806-84-4 |
Note: The data corresponds to S-methyl-N-phenylisothiourea hydroiodide, which is an isomeric form.
The synthesis of S-alkyl-N-aryl isothioureas generally involves the S-alkylation of an N-arylthiourea. For this compound, a plausible synthetic route would involve the reaction of N-phenylthiourea with methyl iodide. In this reaction, the sulfur atom of the thiourea acts as a nucleophile, attacking the electrophilic methyl group of methyl iodide. The resulting product is the hydroiodide salt of the S-methylated isothiourea.
Structure
3D Structure of Parent
Properties
CAS No. |
27806-84-4 |
|---|---|
Molecular Formula |
C8H11IN2S |
Molecular Weight |
294.16 g/mol |
IUPAC Name |
methyl N'-phenylcarbamimidothioate;hydroiodide |
InChI |
InChI=1S/C8H10N2S.HI/c1-11-8(9)10-7-5-3-2-4-6-7;/h2-6H,1H3,(H2,9,10);1H |
InChI Key |
IRFQKISACZBIOF-UHFFFAOYSA-N |
Canonical SMILES |
CSC(=NC1=CC=CC=C1)N.I |
Origin of Product |
United States |
Elucidation of Reaction Mechanisms and Catalytic Pathways Involving Isothiourea Compounds
Nucleophilic Catalysis by Isothioureas
Isothioureas function as Lewis basic organocatalysts that initiate reactions through nucleophilic attack on an electrophilic substrate, typically an activated carboxylic acid derivative like an anhydride (B1165640) or an acyl halide. rawdatalibrary.net This initial step covalently binds the catalyst to the substrate, forming a reactive intermediate that is more susceptible to subsequent chemical transformations than the starting material. This mode of activation is central to the diverse reactivity observed in isothiourea-catalyzed reactions.
Acyl transfer reactions represent a fundamental application of isothiourea catalysis. The mechanism commences with the nucleophilic isothiourea attacking an acyl donor, such as a carboxylic anhydride, to form a chiral acyl ammonium (B1175870) intermediate. acs.org This intermediate is highly electrophilic and readily transfers the acyl group to a nucleophile, such as an alcohol. This process regenerates the isothiourea catalyst, allowing it to re-enter the catalytic cycle. This catalytic approach has been effectively utilized in the kinetic resolution of alcohols and other desymmetrization reactions. researchgate.net
Table 1: Key Features of Isothiourea-Catalyzed Acyl Transfer
| Feature | Description |
|---|---|
| Catalyst Role | Acts as a nucleophile to activate the acyl donor. |
| Key Intermediate | Acyl ammonium species. |
| Process | Transfer of an acyl group from a donor to a nucleophile. |
| Applications | Kinetic resolution of alcohols, desymmetrization of diols. researchgate.net |
Isothiourea catalysts are highly effective in promoting intramolecular aldol-lactonization cascades, often referred to as Nucleophile-Catalyzed Aldol-Lactonization (NCAL) processes. nih.gov In these reactions, the isothiourea catalyst reacts with a substrate containing both a carboxylic acid (or its derivative) and a ketone or aldehyde functionality. acs.org The catalyst first activates the carboxylic acid to form an ammonium enolate intermediate. This enolate then undergoes a stereoselective intramolecular aldol (B89426) addition to the pendant carbonyl group. nih.govacs.org The resulting aldol adduct rapidly cyclizes to form a lactone, typically a β-lactone, with high diastereo- and enantioselectivity. core.ac.uk This methodology provides a powerful route for the synthesis of complex cyclic structures from acyclic precursors. core.ac.uk
Generation and Reactivity of Transient Intermediates in Catalytic Cycles
The efficacy and selectivity of isothiourea catalysis are dictated by the generation and specific reactivity of transient intermediates. researchgate.net Depending on the structure of the starting materials, isothioureas can generate several key species, including acyl ammonium intermediates, α,β-unsaturated acyl ammonium intermediates, and ammonium enolates. researchgate.netnih.gov The precise control over the formation and reaction pathways of these intermediates is fundamental to achieving high levels of stereoselectivity in the final products.
The formation of an acyl ammonium intermediate is typically the first step in most isothiourea-catalyzed reactions. This occurs through the nucleophilic addition of the isothiourea catalyst to an activated carboxylic acid derivative, such as a mixed anhydride. st-andrews.ac.uk The resulting acyl ammonium ion is a highly activated form of the original carboxylic acid derivative, rendering the α-protons more acidic and the acyl carbon more electrophilic. st-andrews.ac.uknih.gov This intermediate serves as a branching point in the catalytic cycle, leading either to deprotonation to form an ammonium enolate or, if the acyl group is unsaturated, directly to reactions involving an α,β-unsaturated acyl ammonium species. researchgate.netnih.gov
When α,β-unsaturated carboxylic acid derivatives are used as substrates, the initial N-acylation of the isothiourea catalyst generates an α,β-unsaturated acyl ammonium intermediate. rsc.orgrsc.org These species are potent Michael acceptors, exhibiting enhanced electrophilicity at the β-position compared to the parent ester or anhydride. rsc.orgrsc.org The chiral scaffold of the isothiourea catalyst effectively shields one face of the intermediate, directing the conjugate addition of nucleophiles to the opposite face and thereby controlling the stereochemical outcome of the reaction. rsc.orgacs.org A stabilizing 1,5-O···S interaction between the carbonyl oxygen and the sulfur atom of the isothiourea backbone helps to lock the conformation of the intermediate, which is crucial for achieving high enantioselectivity. rsc.orgscispace.com
Table 2: Reactions Involving α,β-Unsaturated Acyl Ammonium Intermediates
| Reaction Type | Nucleophile | Product |
|---|---|---|
| Michael Addition | Malonates, N-heterocycles | α-Functionalized esters rsc.orgacs.org |
| Domino Reactions | Bis-(pro)nucleophiles | Cyclic products rsc.org |
| Cycloadditions | Dienes, enamines | Functionalized heterocycles |
| Annulations | 1,3-Dicarbonyls, β-ketoesters | Dihydropyranones, dihydropyridones rsc.orgscispace.com |
Ammonium enolate intermediates are zwitterionic species generated by the deprotonation of an acyl ammonium ion at the α-carbon. nih.govnih.gov This deprotonation is typically effected by a mild base, which is often the leaving group from the initial acylation step (e.g., an aryloxide). nih.govst-andrews.ac.uk The resulting C(1)-ammonium enolate is a soft nucleophile that can participate in a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions. nih.govresearchgate.net The stereoselectivity of these reactions is governed by the rigid conformation of the enolate, which is maintained by a 1,5-O···S non-bonding interaction that restricts conformational freedom. nih.gov This controlled geometry ensures that incoming electrophiles approach from the least sterically hindered face, leading to high levels of diastereo- and enantiocontrol. st-andrews.ac.uknih.gov
Table 3: Generation and Reactivity of Ammonium Enolate Intermediates | Step | Process | Key Features | | :--- | :--- | :--- | | Generation | Deprotonation of an acyl ammonium intermediate. st-andrews.ac.uk | Base is often the counterion from the acylating agent. nih.gov | | Structure | Zwitterionic; conformationally restricted by a 1,5-O···S interaction. nih.gov | | Reactivity | Acts as a nucleophile in various reactions. | | Applications | Michael additions, aldol reactions, [2+2] cycloadditions. nih.govresearchgate.netnih.gov |
Silyl Ammonium Intermediates
In the realm of isothiourea catalysis, the generation of reactive intermediates is crucial for bond formation. While direct evidence for "silyl ammonium intermediates"—where a silicon atom is directly bonded to the isothiourea nitrogen—is not prominently featured in the reviewed literature, related pathways involving silyl-substituted substrates are known.
A significant strategy involves the use of α-silyl substituted carboxylic acids to generate C(1)-ammonium enolates. nih.gov In this process, an isothiourea catalyst, such as HyperBTM, reacts with an in situ formed mixed anhydride of the silyl-substituted carboxylic acid. This acylation of the catalyst leads to the formation of an acyl ammonium ion pair. nih.gov Subsequent desilylation and deprotonation steps generate the key C(1)-ammonium enolate intermediate, which can then react with various electrophiles. nih.gov
Table 1: Key Steps in Desilylative Generation of C(1)-Ammonium Enolates | Step | Description | Intermediate | Catalyst Example | | :--- | :--- | :--- | :--- | | 1 | Acylation | The isothiourea catalyst is acylated by a mixed anhydride of an α-silyl carboxylic acid. | Acyl ammonium ion pair | HyperBTM | | 2 | Desilylation | A silicon-carbon bond is cleaved, often facilitated by a fluoride (B91410) source or other nucleophile. | C(1)-ammonium enolate precursor | HyperBTM | | 3 | Deprotonation | A base removes the α-proton, which is acidified by the adjacent cationic ammonium group. | C(1)-ammonium enolate | HyperBTM | | 4 | Reaction | The C(1)-ammonium enolate reacts with an electrophile. | Functionalized acyl ammonium | HyperBTM |
Imine Carbon Radical Active Intermediates in Electrochemical Synthesis
The formation of imine carbon radical active intermediates is a concept explored in organic synthesis, particularly in the context of radical additions to carbon-nitrogen double bonds. researchgate.netmdpi.comrsc.org However, the intersection of this specific intermediate type with the electrochemical synthesis involving isothiourea catalysts is not described in the available research.
Generally, intermolecular radical addition to imine derivatives like oxime ethers and hydrazones is a known method for constructing carbon-carbon bonds. researchgate.netrsc.org These reactions can be initiated using radical initiators and may involve Lewis acid catalysis to activate the imine derivative. rsc.org The process involves the addition of a carbon-centered radical to the carbon atom of the C=N double bond, generating a nitrogen-centered radical or an α-amino radical, which can be further transformed to yield amine-containing products. mdpi.com While electrochemical methods are widely used to generate radical intermediates, their specific application in tandem with isothiourea catalysis to form imine carbon radicals is not a well-documented pathway.
Mechanistic Insights into Catalyst Turnover
Catalyst turnover is a critical phase in any catalytic cycle, ensuring the regeneration of the active catalyst for subsequent reactions. In isothiourea Lewis base catalysis, the turnover mechanism is intimately linked to the nature of the reactants and the intermediates formed.
Typically, the catalytic cycle begins with the acylation of the isothiourea by a carboxylic acid derivative (e.g., an anhydride) to form a chiral acyl ammonium intermediate. This intermediate is highly electrophilic. After the key bond-forming step, where a nucleophile attacks this activated intermediate, the resulting product is bound to the catalyst. The final step is the release of the product and regeneration of the free isothiourea.
Influence of Brønsted Basicity on Reaction Pathways
The Brønsted basicity of a catalyst can significantly influence reaction rates and even alter the dominant reaction pathway. While isothioureas are primarily employed as Lewis base catalysts through the nucleophilic attack of their sulfur or nitrogen atoms, their basicity plays a crucial role.
In cooperative catalytic systems, an isothiourea catalyst can function alongside a Brønsted acid. For instance, an isothiourea hydrochloride salt can be used where the proton reversibly transfers to a substrate, activating it while simultaneously releasing the free, nucleophilic isothiourea to participate in the Lewis base cycle. The equilibrium of this proton transfer, governed by the relative basicities of the isothiourea and the substrate, is critical.
Furthermore, in some catalytic systems, increasing the Brønsted basicity of a bifunctional catalyst has been shown to counterintuitively increase the reactivity of its Brønsted acidic site. This suggests a complex interplay between the different functionalities of the catalyst. For isothioureas, their inherent basicity allows them to deprotonate the acyl ammonium intermediate to form the C(1)-ammonium enolate. The pKa of the conjugate acid of the isothiourea, a measure of its basicity, will therefore influence the concentration of the key ammonium enolate intermediate, directly impacting the reaction's efficiency and pathway.
Table 2: Mentioned Chemical Compounds
| Compound Name | Abbreviation | Role/Context |
|---|---|---|
| 2-Methyl-1-phenylisothiourea hydroiodide | - | Subject of inquiry |
| Homobenzotetramisole | HBTM | Isothiourea catalyst |
| HyperBTM | - | Chiral isothiourea catalyst |
| Oxime ethers | - | Substrate in radical reactions |
Advanced Catalytic Applications of Isothiourea Compounds
Asymmetric Organocatalysis
Asymmetric organocatalysis utilizes small, chiral organic molecules to catalyze chemical reactions enantioselectively, providing a crucial alternative to traditional metal-based catalysts. While chiral isothioureas are prominent in this field, it is important to note that the specific compound, 2-Methyl-1-phenylisothiourea hydroiodide, is achiral. Consequently, it cannot independently induce enantioselectivity or diastereoselectivity in a reaction. Asymmetric catalysis requires a source of chirality, which in the context of isothiourea catalysis, is typically incorporated into the backbone of the catalyst molecule itself. The following sections describe transformations achieved by structurally related chiral isothiourea catalysts, illustrating the potential of the isothiourea functional group when embedded in a suitable chiral framework.
Chiral isothiourea catalysts are highly effective in promoting a variety of enantioselective and diastereoselective transformations. Their catalytic cycle generally involves the activation of a carboxylic anhydride (B1165640) or a similar acylating agent to form a highly reactive chiral acyl ammonium (B1175870) ion intermediate. This intermediate then undergoes a stereocontrolled reaction with a nucleophile.
One prominent application is the enantioselective Michael addition-lactamization of thio- or selenoureas to α,β-unsaturated esters. nih.gov This process can generate complex heterocyclic products, such as iminothiazinanones and iminoselenazinanones, with excellent stereocontrol. nih.gov In some cases, where unsymmetrical ureas with ortho-substituted N-aryl groups are used, the reaction can produce atropisomeric products, simultaneously creating both point and axial chirality with high diastereomeric and enantiomeric ratios. nih.gov Computational studies suggest that the stereoselectivity in these reactions is determined during the lactamization step of the catalytic cycle. nih.gov
Table 1: Representative Enantioselective Michael Addition-Lactamization Catalyzed by a Chiral Isothiourea
| Entry | Substrate | Catalyst | Product Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Ratio (er) |
| 1 | α,β-Unsaturated Ester A | Chiral Isothiourea | 95 | >95:5 | 98:2 |
| 2 | α,β-Unsaturated Ester B | Chiral Isothiourea | 89 | >95:5 | 97:3 |
| 3 | α,β-Unsaturated Ester C | Chiral Isothiourea | 92 | >95:5 | 99:1 |
| Note: Data is illustrative of the performance of chiral isothiourea catalysts in representative reactions. nih.gov |
Kinetic resolution is a powerful method for separating enantiomers of a racemic mixture by exploiting the different reaction rates of the enantiomers with a chiral catalyst or reagent. Chiral isothioureas have proven to be exceptional catalysts for the acylative kinetic resolution of racemic alcohols and other molecules.
In this strategy, the chiral isothiourea catalyst reacts with an achiral acylating agent, typically a carboxylic anhydride, to form a chiral acyl-transfer species. This species then preferentially acylates one enantiomer of the racemic substrate over the other, allowing for the separation of the faster-reacting enantiomer (as the acylated product) from the slower-reacting, unreacted enantiomer. This method has been successfully applied to resolve a wide range of racemic alcohols and α-hydroxyphosphonates with high selectivity factors (s-values).
Beyond controlling stereoselectivity, chiral isothiourea catalysts can also govern the regioselectivity of certain reactions. In conjugate additions, for instance, the catalyst can direct a nucleophile to attack a specific position of an unsaturated system. Matsubara and colleagues reported a thia-Michael addition-lactamization strategy for synthesizing 1,5-benzothiazepines using a chiral benzotetramisole (BTM) catalyst. nih.gov This reaction proceeds through an α,β-unsaturated acyl ammonium species generated in situ, demonstrating control over both C–S bond formation and subsequent cyclization. nih.gov
Lewis Base Catalysis
A Lewis base is defined as an electron-pair donor. In Lewis base catalysis, the catalyst initiates a reaction by donating an electron pair to a substrate, thereby activating it. princeton.edu The isothiourea moiety, present in this compound, contains both nitrogen and sulfur atoms with lone pairs of electrons, making it an effective Lewis base.
The general mechanism for isothiourea Lewis base catalysis involves the nucleophilic attack of the isothiourea on an electrophilic substrate, such as a carboxylic anhydride or acyl halide. This forms a highly reactive acyl ammonium intermediate (or a related species), which is more susceptible to nucleophilic attack than the starting electrophile. After the nucleophile adds to this activated intermediate, the catalyst is regenerated, completing the catalytic cycle. This mode of activation is fundamental to the reactions described in the asymmetric catalysis section, although in a non-asymmetric context, an achiral isothiourea like 2-Methyl-1-phenylisothiourea could serve this role.
Theoretical and Computational Chemistry Studies of Isothiourea Compounds
Reaction Pathway and Transition State Analysis
Understanding the mechanism of a chemical reaction requires a detailed map of the energy landscape connecting reactants to products. This involves identifying intermediates and, crucially, the high-energy transition states that represent the kinetic barriers to reaction. nih.gov Computational chemistry is essential for this analysis, providing tools to locate these fleeting structures and calculate their energies. mdpi.com
Computational methods allow for the detailed exploration of reaction pathways and conformational changes in molecules. nih.govmdpi.com By calculating the potential energy surface, researchers can determine the energetic feasibility of a proposed mechanism and identify the most likely sequence of events. nih.gov
For complex processes like protein loop reorganizations or ligand binding, advanced sampling algorithms are often required to overcome the limitations of standard molecular dynamics simulations. nih.gov While not directly applied to 2-Methyl-1-phenylisothiourea hydroiodide in the available literature, these methods are generally applicable to understanding conformational transitions in flexible molecules. They help in generating feasible intermediate conformations by observing steric constraints and analyzing changes in bond and torsion angles. nih.gov
This acceleration allows for more extensive exploration of reaction pathways and dynamics. arxiv.org Frameworks such as ArcaNN have been developed to automate the generation of training datasets for reactive MLIPs, ensuring that high-energy regions of the potential energy surface, including transition states, are accurately represented. rsc.orgarxiv.org
Intermolecular Interactions and Conformational Preferences
The three-dimensional structure and intermolecular interactions of isothiourea compounds are critical to their physical properties and chemical reactivity. Computational studies, often in conjunction with experimental data like X-ray crystallography, provide a detailed picture of these aspects. researchgate.netnih.gov
For phenyl-substituted thioureas, conformational preferences are determined by the rotational barriers around the N-C(aryl) and C(sp²)-N bonds. nih.gov As established by MP2 calculations, the global minimum for phenylthiourea (B91264) is a trans isomer, which is 2.7 kcal/mol more stable than a local minimum cis isomer. nih.gov The rotational barrier around the C(sp²)-N bond is approximately 9.1-10.2 kcal/mol, indicating a significant degree of rotational hindrance that influences the accessible conformations. nih.gov
In the solid state, intermolecular interactions, such as hydrogen bonding and van der Waals forces, dictate the crystal packing. researchgate.net X-ray diffraction studies of various isothiourea hydrohalide salts have allowed for the detailed analysis of their molecular conformations in the crystal lattice. nih.gov These studies provide valuable experimental benchmarks for validating and refining computational models. The interplay between intramolecular conformational preferences and intermolecular packing forces determines the final observed structure. mdpi.com
Non-Covalent Interactions (e.g., Hydrogen Bonds, Chalcogen Bonds)
Non-covalent interactions (NCIs) are fundamental in determining the three-dimensional structure, stability, and interaction of molecules in various chemical and biological systems. In the context of isothiourea derivatives, hydrogen bonds and chalcogen bonds are of particular significance.
Hydrogen Bonds: In the solid state and in solution, the N-H groups of the isothiourea core and its protonated form can act as hydrogen bond donors, while the nitrogen and sulfur atoms can act as acceptors. These interactions are critical in crystal packing and in the binding of the isothiourea catalyst to substrates. Computational methods, particularly Density Functional Theory (DFT), are used to characterize these hydrogen bonds, determining their geometries, energies, and impact on molecular conformation.
Chalcogen Bonds: A chalcogen bond is a non-covalent interaction involving a Group 16 element (like sulfur in isothiourea) as an electrophilic region, known as a σ-hole. This region interacts with a nucleophile, such as a lone pair on an oxygen or nitrogen atom. In isothiourea-catalyzed reactions, the sulfur atom can play a crucial role in stabilizing transition states and intermediates through such interactions.
Computational studies have identified and quantified the importance of intramolecular chalcogen bonds in reaction intermediates. For example, in intermediates derived from isothiourea catalysis, a stabilizing non-bonding or electrostatic interaction between the sulfur atom of the catalyst and an oxygen atom of the substrate (an O···S interaction) has been proposed and investigated computationally. st-andrews.ac.ukrsc.org DFT calculations have shown that this interaction can enforce a specific conformation, which is crucial for stereocontrol in asymmetric catalysis. rsc.org The energy of these chalcogen bonds can be significant, influencing the reaction pathway and the selectivity of the catalytic process. rsc.org Natural Bond Orbital (NBO) analysis is a computational tool used to further quantify the nature of these interactions, revealing them to be donor-acceptor interactions from a lone pair orbital of the oxygen to an anti-bonding orbital (σ*) associated with the sulfur atom. researchgate.net
Molecular Electrostatic Potential Mapping
Molecular Electrostatic Potential (MESP) mapping is a powerful computational tool used to visualize the charge distribution within a molecule and predict its reactivity. rsc.org The MESP map displays regions of negative potential (electron-rich, nucleophilic sites) and positive potential (electron-poor, electrophilic sites).
For an isothiourea compound like 2-Methyl-1-phenylisothiourea, the MESP would reveal key features:
Negative Potential: The most significant region of negative electrostatic potential is typically located around the imine nitrogen atom (=N-). This high electron density confirms its role as the primary nucleophilic center of the molecule, which is responsible for the initial attack on an electrophile in many catalytic cycles. The sulfur atom also possesses lone pairs and contributes to the electron-rich character of the molecule.
Positive Potential: Regions of positive potential are generally found around the hydrogen atoms attached to the nitrogen atoms (in the protonated hydroiodide salt form), making them susceptible to interaction with anions or acting as hydrogen bond donors.
MESP analysis is invaluable for understanding substituent effects. rsc.org For 2-Methyl-1-phenylisothiourea, the phenyl group's electronic properties will modulate the MESP of the isothiourea core. Electron-donating or withdrawing substituents on this ring would alter the nucleophilicity of the imine nitrogen, a prediction that can be visualized and quantified using MESP before any experimental work is undertaken.
Potential Energy Surface Scan Analysis
A Potential Energy Surface (PES) is a multidimensional surface that represents the energy of a molecule as a function of its geometry. libretexts.orglibretexts.org By performing a PES scan, chemists can computationally explore a reaction pathway, mapping the energy changes as reactants are converted into products. fiveable.mewayne.edu This analysis allows for the identification of transition states (energy maxima along the reaction coordinate) and intermediates (local energy minima). libretexts.org
In the study of isothiourea catalysis, PES scans are instrumental for several reasons:
Mechanism Elucidation: By calculating the energies of proposed intermediates and transition states, the most favorable reaction mechanism can be determined.
Understanding Stereoselectivity: In asymmetric catalysis, multiple stereoisomeric products are possible. PES scans can elucidate the origin of stereocontrol by comparing the activation energies of the transition states leading to different stereoisomers. The product observed experimentally is typically formed via the lowest energy transition state.
Conformational Analysis: PES scans can also be used to study the rotation around single bonds to identify the most stable conformations of the catalyst or its intermediates, which can be crucial for its catalytic activity.
For instance, computational studies on isothiourea-catalyzed reactions have used DFT to map the PES for key steps like the intramolecular Michael addition. st-andrews.ac.uknih.govrsc.org These calculations have successfully located the transition states for the formation of different diastereomers and have shown that the experimentally observed major product is formed through a transition state that is both kinetically and thermodynamically favored. st-andrews.ac.uknih.govrsc.org
Theoretical Characterization of Catalytic Properties
Nucleophilicity Parameters
The catalytic activity of isothioureas as Lewis bases is fundamentally linked to their nucleophilicity. The Mayr nucleophilicity scale provides a quantitative framework for this property. The nucleophilicity of a compound is described by the solvent-dependent parameter N and the nucleophile-specific sensitivity parameter sN. These parameters are determined experimentally by measuring the rates of reaction with a series of standard electrophiles.
The relationship is described by the equation: log k = sN (N + E) , where k is the second-order rate constant and E is the electrophilicity parameter of the reaction partner. researchgate.net
Photometric measurements of reaction rates between various isothioureas and benzhydrylium ions have been used to determine their N and sN parameters. These studies show that isothioureas are highly potent nucleophiles. The structural features of the isothiourea, such as the ring size and substituents, have a significant impact on their nucleophilicity. For example, bicyclic isothioureas with a six-membered ring tend to be more nucleophilic than their five-membered ring counterparts.
Below is a table of experimentally determined nucleophilicity parameters for several isothiourea catalysts, measured in dichloromethane.
| Isothiourea Compound | N Parameter | sN Parameter |
|---|---|---|
| 2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole (BTM) | 13.42 | 0.73 |
| (S)-2-phenyl-3,4-dihydro-2H-benzo rsc.orgresearchgate.netthiazolo[3,2-a]pyrimidine | 13.45 | 0.72 |
| 3,4-dihydro-2H-benzo rsc.orgresearchgate.netthiazolo[3,2-a]pyrimidine (DHPB) | 13.86 | 0.78 |
| 2,3,4,6,7,8-hexahydropyrimido[2,1-b] nih.govrsc.orgthiazine (HBTM) | 14.10 | 0.82 |
| 3,5,6,7-tetrahydro-2H-thiazolo[3,2-a]pyrimidine (THTP) | 14.45 | 0.78 |
Data sourced from Mayr's Database of Reactivity Parameters. bohrium.com
Brønsted Basicity (pKaH) Calculations
The Brønsted basicity of an isothiourea catalyst, quantified by the pKa of its conjugate acid (pKaH), is another critical parameter influencing its catalytic activity. It is particularly important in reactions where the catalyst must also function as a Brønsted base to deprotonate a substrate or intermediate. While experimental determination is common, computational methods are increasingly used to predict pKaH values. researchgate.netnih.gov
Computational pKaH prediction often involves calculating the Gibbs free energy change (ΔG) for the deprotonation reaction in solution. This is typically done using a thermodynamic cycle that separates the process into gas-phase deprotonation and the solvation energies of the species involved. DFT calculations combined with a continuum solvation model (like SMD or CPCM) are standard for this purpose.
Experimentally, the pKaH values of several common isothiourea catalysts have been determined in solvents like acetonitrile (B52724) (ACN) and dimethyl sulfoxide (B87167) (DMSO) using NMR spectroscopy. researchgate.netnih.gov The results indicate that isothioureas are moderately strong bases in organic solvents. For example, the pKaH values in acetonitrile typically range from 16.8 to 17.9. researchgate.netnih.gov The basicity is influenced by structural factors; for instance, increasing ring size from a five-membered to a six-membered ring generally increases basicity. researchgate.netnih.gov
The table below presents experimentally determined pKaH values for several privileged isothiourea catalysts.
| Isothiourea Compound | pKaH in ACN | pKaH in DMSO |
|---|---|---|
| Benzotetramisole (BTM) | 16.8 | 6.3 |
| Tetramisole (TM) | 17.0 | 6.9 |
| (S)-2-Phenyl-DHPB | 17.3 | 7.2 |
| DHPB | 17.8 | 7.8 |
| HBTM | 17.8 | 7.4 |
| HyperBTM | 17.9 | 7.6 |
Data sourced from Waser, et al. (2022), Determination of the pKaH of Established Isothiourea Catalysts. researchgate.netnih.gov
An in-depth analysis of the spectroscopic and structural characterization techniques applied to isothiourea compounds, with a specific focus on this compound, reveals the powerful methodologies employed in modern chemical analysis. These techniques provide crucial insights into molecular structure, connectivity, and the intricate forces governing solid-state architecture.
Derivatization and Analog Development Based on Isothiourea Scaffolds
Synthesis of Selenourea (B1239437) Derivatives from Isothioureas
The conversion of isothioureas to their corresponding selenourea analogs is a significant synthetic transformation. A method has been developed for the preparation of selenoureas by displacing the thiomethyl group from S-methylthiopseudourea hydroiodides. google.com This reaction is effectively carried out using hydroselenide ions as the nucleophile in a solution maintained at a pH between 8 and 9. google.com
The general process involves two main stages:
Preparation of the S-methylthiopseudourea hydroiodide : The starting thiourea (B124793) is heated under reflux with a slight excess (1.1 equivalents) of methyl iodide in an ethanol (B145695) solution. This S-methylation step converts the thiourea into the more reactive isothiourea salt, such as 2-Methyl-1-phenylisothiourea hydroiodide. google.com
Conversion to Selenourea : A solution of sodium hydroselenide is prepared, often by reacting hydrogen selenide (B1212193) gas with an aqueous-ethanolic solution of sodium bicarbonate. google.com This solution is then combined with the S-methylthiopseudourea hydroiodide. The pH is immediately adjusted to 8-9, facilitating the nucleophilic attack by the hydroselenide ion and displacement of the methyl mercaptan leaving group to yield the final selenourea product. google.com This method is applicable to a wide variety of N-substituted thioureas, providing a reliable route to stable selenoureas in good yields. google.com
An alternative approach involves generating the hydroselenide reagent in situ from elemental selenium and a reducing agent like sodium borohydride (B1222165) in ethanol. chemicalbook.com The S-methyl isothiourea is then added to this mixture, and after a period of reflux and further reaction at room temperature, the selenourea product is formed. chemicalbook.com
Adamantane-Isothiourea Hybrid Systems: Synthesis and Structural Insights
The synthesis of hybrid molecules incorporating both an adamantane (B196018) cage and an isothiourea core represents a significant area of analog development. The adamantane group is a well-established pharmacophore, and its inclusion can impart unique properties to the resulting molecule. nih.gov
The primary synthetic route to these hybrids involves the S-alkylation of an N-adamantyl-substituted thiourea. mdpi.comacs.org In a typical procedure, an N-(adamantan-1-yl)thiourea derivative is reacted with an appropriate arylmethyl bromide. mdpi.comnih.gov The reaction is generally carried out in an anhydrous solvent such as acetone (B3395972), in the presence of a base like anhydrous potassium carbonate, and is heated under reflux for several hours. mdpi.comacs.org This process yields the corresponding S-arylmethyl isothiourea derivative. mdpi.comacs.org
Table 1: Synthesis of Adamantane-Isothiourea Hybrid Derivatives
Structural confirmation of these hybrid compounds is achieved through a combination of spectroscopic techniques, including ¹H-NMR, ¹³C-NMR, and mass spectrometry, as well as single-crystal X-ray diffraction. mdpi.comacs.orgnih.gov X-ray and computational studies have provided detailed structural insights, revealing that the molecular conformation is often stabilized by a series of intramolecular interactions. acs.orgtandfonline.comudelar.edu.uy These include C-H···N hydrogen bonds between the adamantyl group and the isothiourea nitrogen atoms, as well as C-H···π interactions involving the aromatic rings. acs.orgudelar.edu.uy Hirshfeld surface analysis and other theoretical calculations have been employed to further delineate the nature and contribution of various intermolecular forces that stabilize the crystal packing. tandfonline.com
Diverse Substituted Isothiourea Derivatives
The isothiourea scaffold's utility extends to a broad range of other derivatives synthesized through various chemical strategies. The foundational thiourea precursors are commonly prepared via the condensation of amines with reagents like carbon disulfide or isothiocyanates. organic-chemistry.orgmdpi.com An environmentally friendly approach involves the reaction of primary amines with carbon disulfide in an aqueous medium to produce thioureas in good yields. organic-chemistry.orgacs.org
Key synthetic applications and derivatizations include:
Catalysis : Isothioureas have been developed as versatile Lewis base catalysts for enantioselective synthesis. They can activate substrates like α,β-unsaturated esters to generate reactive acyl ammonium (B1175870) intermediates. st-andrews.ac.ukrsc.org This catalytic activity has been harnessed in Michael addition-lactamisation protocols to produce complex, chiral heterocyclic products such as iminothiazinanones and iminoselenazinanones with high enantioselectivity. st-andrews.ac.ukrsc.orgresearchgate.net
N-Acyl Derivatives : N-acyl thiourea derivatives are synthesized by the condensation of an acid chloride with ammonium thiocyanate (B1210189) to form an acyl isothiocyanate intermediate. mdpi.com This intermediate subsequently reacts with an amine via nucleophilic addition to yield the target N-acyl thiourea. mdpi.com
S-Alkylation : The most common method for producing isothioureas is the S-alkylation of a disubstituted thiourea, a reaction analogous to the synthesis of the parent compound this compound from 1-phenylthiourea and methyl iodide. google.com
Table 2: Overview of Synthetic Methodologies for Isothiourea Precursors and Derivatives
These varied synthetic routes underscore the chemical flexibility of the isothiourea core, allowing for its incorporation into a wide range of functional molecules and complex molecular architectures.
Supramolecular Chemistry and Materials Science Applications of Isothiourea Derived Structures
Design and Synthesis of Functional Supramolecular Assemblies
The rational design of functional supramolecular assemblies hinges on the precise control of intermolecular interactions. Isothiourea derivatives are adept candidates for such systems due to their inherent capacity for hydrogen bonding and the ease with which their periphery can be chemically modified. The synthesis of isothioureas is often straightforward, typically involving the S-alkylation of a corresponding thiourea (B124793) precursor. For instance, adamantane-linked isothiourea derivatives have been successfully obtained by reacting a thiourea with an appropriate bromide in the presence of a base. nih.govacs.org A similar strategy can be envisioned for the synthesis of 2-Methyl-1-phenylisothiourea hydroiodide, starting from 1-phenylthiourea.
The design of molecules intended for self-assembly focuses on incorporating functionalities that promote specific, directional interactions. In this compound, several key features contribute to its potential for forming organized structures:
The Isothiourea Core: The N-H proton can act as a hydrogen bond donor, while the nitrogen and sulfur atoms can act as hydrogen bond acceptors.
The Phenyl Group: This aromatic ring can participate in π-π stacking interactions, which are crucial for organizing molecules in the solid state and in solution. nih.gov
The Methyl Group: This group can influence the solubility and packing of the molecule through hydrophobic and van der Waals interactions.
The Hydroiodide Counter-ion: The iodide ion can participate in strong electrostatic interactions and potentially halogen bonding, further directing the three-dimensional arrangement of the assembly.
By strategically modifying these components, it is possible to tune the geometry and stability of the resulting supramolecular architectures, leading to materials with specific functions. longdom.orgmdpi.com
Principles of Host-Guest Chemistry and Molecular Recognition
Host-guest chemistry describes the formation of complexes between a larger 'host' molecule and a smaller 'guest' molecule or ion, held together by non-covalent forces. nih.gov This process is underpinned by the principle of molecular recognition, where the host possesses a binding site (e.g., a cavity or cleft) that is sterically and electronically complementary to the guest. longdom.orgkiku.dk
The isothiourea moiety is a potent functional group for engineering molecular recognition sites. The combination of hydrogen bond donors and acceptors allows for specific binding of guests that have complementary functionalities. While direct studies on this compound as a host are limited, the behavior of related thiourea and urea (B33335) systems provides a strong precedent. For example, receptors incorporating urea motifs and tertiary amines have been shown to bind acidic guest molecules through a combination of hydrogen bonding and electrostatic interactions. kiku.dk
| Interaction Type | Host Moiety (2-Methyl-1-phenylisothiourea) | Potential Guest Moiety |
| Hydrogen Bonding | N-H group, N and S atoms | Carboxylic acids, amides, alcohols |
| π-π Stacking | Phenyl ring | Aromatic rings (e.g., benzene, pyridine) |
| Ion-Dipole | Cationic isothiouronium center | Polar molecules (e.g., ketones, ethers) |
| Hydrophobic | Phenyl and methyl groups | Aliphatic or aromatic groups |
Supramolecular Self-Assembly Mediated by Non-Covalent Interactions
Supramolecular self-assembly is the spontaneous organization of molecules into stable, well-defined structures driven by non-covalent interactions. nih.govnih.gov These interactions, though individually weak, collectively dictate the formation of complex architectures. rsc.org For isothiourea-derived structures like this compound, several types of non-covalent interactions are expected to govern the assembly process.
Hydrogen Bonding: This is one of the most significant directional forces in supramolecular chemistry. The N-H···N or N-H···S hydrogen bonds between isothiourea units can lead to the formation of one-dimensional chains or two-dimensional sheets.
π-π Stacking: The face-to-face arrangement of the phenyl rings provides additional stabilization, working in concert with hydrogen bonds to build higher-order structures. nih.gov
The interplay of these forces determines the final, thermodynamically stable supramolecular structure. nih.govrsc.org The synergy between directional hydrogen bonds and less-directional π-π and van der Waals interactions allows for the construction of intricate and ordered nanosystems from simple molecular building blocks. rsc.org
Integration into Advanced Materials Systems
The translation of molecular-level self-assembly into macroscopic, functional materials is a primary goal of supramolecular chemistry. rsc.org By designing molecular components that assemble in a predictable manner, it is possible to create materials with emergent properties, such as stimuli-responsiveness, catalytic activity, or selective adsorption capabilities. Isothiourea-based supramolecular systems hold potential for integration into various advanced materials, including crystalline solids and porous frameworks.
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. rsc.orgnih.gov Their high surface area, tunable pore size, and chemically versatile nature make them exceptional candidates for applications in gas storage, separation, and catalysis. bohrium.com
A key strategy in MOF design is the use of functionalized organic linkers to impart specific properties to the framework's interior surfaces. While this compound itself is not a typical linker, a derivative functionalized with coordinating groups (e.g., carboxylic acids) could be synthesized and used as a building block for novel MOFs. For instance, a ligand such as 4-(isothiourea)benzoic acid could, in principle, be used to construct a framework.
The incorporation of the isothiourea moiety into the pores of a MOF could offer several advantages:
Selective Guest Binding: The hydrogen-bonding capabilities of the isothiourea group could be used to selectively adsorb specific small molecules from a mixture.
Catalysis: The basic nitrogen atoms of the isothiourea could function as catalytic sites for organic transformations. Research has demonstrated that MOFs functionalized with thiourea groups can act as efficient heterogeneous organocatalysts. researchgate.net
Sensing: The interaction of guest molecules with the isothiourea unit could lead to a detectable change in the MOF's optical or electronic properties, forming the basis of a chemical sensor.
Future Research Directions in Isothiourea Chemistry
Exploration of Novel Isothiourea-Based Catalytic Systems
The application of isothioureas as organocatalysts has expanded significantly, with research demonstrating their efficacy in promoting a variety of chemical transformations. Future work is expected to build on this foundation, exploring new catalytic activities for specific derivatives such as 2-Methyl-1-phenylisothiourea hydroiodide.
A primary area of investigation involves leveraging isothioureas as potent nucleophilic catalysts. Recent studies have shown that isothioureas can catalyze enantioselective reactions, including conjugate additions and cycloadditions. For instance, isothiourea catalysts have been successfully employed in the 1,6-conjugate addition of para-nitrophenyl (B135317) esters to para-quinone methides, generating products with high enantiomeric ratios (up to 94:6 er). mdpi.com The mechanism often involves the formation of a key C(1)-ammonium enolate intermediate, which then reacts with an electrophile. mdpi.com A proposed catalytic cycle for such a reaction is detailed below:
N-Acylation: The isothiourea catalyst reacts with an ester to form an acyl ammonium (B1175870) ion pair.
Deprotonation: A base, often the phenoxide counterion generated in the first step, deprotonates the α-carbon to form a C(1)-ammonium enolate. mdpi.com
Conjugate Addition: The enolate attacks the electrophile (e.g., a para-quinone methide) in a stereocontrolled manner.
Catalyst Turnover: The product is released, and the catalyst is regenerated.
Future research could explore whether 2-Methyl-1-phenylisothiourea, after deprotonation of its hydroiodide salt, can catalyze similar or novel transformations. Another promising frontier is in glycosylation reactions, where isothioureas like HyperBTM have been identified as highly effective for the selective formation of α-glycosidic linkages, a significant challenge in carbohydrate synthesis. rsc.org These catalysts operate without the need for directing groups and under mild conditions, showcasing their potential as alternatives to traditional metal-based methods. rsc.org
Advanced Computational Design and Screening of Isothiourea Molecules
Computational chemistry offers powerful tools to accelerate the discovery and optimization of new isothiourea catalysts. Density Functional Theory (DFT) calculations and other computational methods can provide deep insights into reaction mechanisms, predict catalyst performance, and guide the rational design of new molecules with enhanced activity and selectivity.
For example, computational studies have been used to understand the site selectivity in glycosylation reactions catalyzed by bis-thioureas. These studies revealed that selectivity arises from stabilizing C–H/π interactions between the catalyst and the substrate, mimicking recognition patterns found in sugar-binding proteins. chemrxiv.org Similar computational approaches could be applied to this compound to:
Model Reaction Pathways: Elucidate the step-by-step mechanism of a potential catalytic cycle, identifying transition states and intermediates.
Predict Stereoselectivity: Analyze the energetic differences between pathways leading to different stereoisomers to predict the enantiomeric or diastereomeric ratio.
Virtual Screening: Create a virtual library of derivatives of 2-Methyl-1-phenylisothiourea and computationally screen them for promising catalytic properties before committing to laboratory synthesis.
Optimize Catalyst Structure: Systematically modify the phenyl and methyl groups on the 2-Methyl-1-phenylisothiourea scaffold in silico to determine how these changes affect electronic properties and steric hindrance, ultimately influencing catalytic efficiency.
Kinetic and computational studies are crucial for validating proposed mechanisms. For instance, mechanistic investigations into isothiourea-catalyzed reactions have confirmed the role of the aryloxide, liberated upon catalyst acylation, in promoting key steps like deprotonation. rsc.org These integrated experimental and computational workflows will be essential for designing the next generation of isothiourea catalysts based on the 2-Methyl-1-phenylisothiourea scaffold.
Development of New Sustainable Synthetic Methodologies
The principles of green chemistry are increasingly guiding the development of new synthetic methods. Future research on this compound should include the development of more sustainable protocols for both its synthesis and its application in catalysis.
Key goals for sustainable synthesis include:
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, minimizing waste.
Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water, bio-based eutectic mixtures, or cyclopentyl methyl ether (CPME). nih.govunimi.it Flow chemistry approaches can also enable the use of solvents above their boiling points in closed systems, often leading to faster and more efficient reactions. nih.gov
Catalyst Efficiency and Recycling: Developing methods that use lower catalyst loadings (e.g., reducing loadings from 10 mol% to sub-ppm levels) and implementing strategies for catalyst immobilization and recycling to reduce costs and environmental impact. nih.govresearchgate.net
Energy Efficiency: Employing energy-efficient techniques such as microwave irradiation or flow chemistry, which can reduce reaction times and energy consumption compared to conventional batch heating. unimi.it
Recent advancements have demonstrated how sustainable methods can vastly improve the environmental footprint of chemical synthesis. For example, using aqueous micellar conditions for Sonogashira couplings in the synthesis of a drug candidate allowed for a significant reduction in the required palladium catalyst loading. nih.gov Similarly, organocatalytic reactions have been successfully performed in biorenewable eutectic mixtures, which also facilitate catalyst recovery and reuse. unimi.it Applying these concepts to the synthesis and use of this compound represents a critical direction for future research.
Integration of Isothiourea Scaffolds into Emerging Materials Technologies
The thiourea (B124793) functional group is a versatile building block in materials science due to its strong coordination with metal ions and its ability to form hydrogen bonds. nih.govmdpi.com While research has often focused on thiourea itself or N,N'-disubstituted thioureas, exploring the potential of isothiourea scaffolds like 2-Methyl-1-phenylisothiourea in materials technology is a promising and underexplored avenue.
Potential areas for future investigation include:
Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen and sulfur atoms in the isothiourea core could act as ligands for metal centers. The hydroiodide form, or the corresponding free base, could be used to synthesize novel coordination polymers or MOFs. These materials have applications in gas storage, separation, and catalysis.
Sensors: The ability of the thiourea group to bind to specific metal ions could be exploited to develop chemosensors. Derivatives of 2-Methyl-1-phenylisothiourea could be functionalized with chromophores or fluorophores, where binding to a target analyte would trigger a detectable optical or electronic signal.
Self-Assembling Systems: The hydrogen-bonding capabilities and potential for π-π stacking interactions (from the phenyl group) could enable the design of supramolecular assemblies. These ordered structures are relevant for creating functional materials for electronics and drug delivery.
Antimicrobial Materials: Thiourea derivatives have shown a range of biological activities, including as inhibitors of bacterial enzymes like urease. nih.gov Isothiourea scaffolds could be incorporated into polymers or coated onto surfaces to create materials with antimicrobial properties, which are valuable for medical devices and coatings.
Preliminary studies on related polydentate ligands containing thiourea fragments have investigated their coordination abilities with various ions, providing a foundation for exploring the material applications of this compound. nih.gov
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-methyl-1-phenylisothiourea hydroiodide, and how can purity be maximized?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or thiourea derivatization. For example, reacting 2-methyl-1-phenylisothiourea with hydroiodic acid under controlled stoichiometry and temperature (e.g., 0–5°C to minimize side reactions). Purification via recrystallization in anhydrous ethanol or acetonitrile is recommended to remove unreacted precursors. Purity can be verified using HPLC with UV detection (λ = 254 nm) and compared against reference standards .
- Key Parameters : Monitor reaction pH (<2) to favor hydroiodide salt formation. Use inert atmospheres (argon/nitrogen) to prevent oxidation of iodide .
Q. How should researchers characterize the structural integrity of this compound?
- Methodological Answer : Employ a combination of:
- X-ray diffraction (XRD) : Resolve crystal structure and confirm counterion (I⁻) coordination, as demonstrated for analogous hydroiodide salts in crystallographic studies .
- NMR spectroscopy : ¹H/¹³C NMR in DMSO-d₆ to identify thiourea protons (δ 8.5–10.5 ppm) and methyl/phenyl group splitting patterns.
- Elemental analysis : Verify C, H, N, S, and I content (±0.3% deviation).
- Data Interpretation : Compare results with computational simulations (e.g., DFT for molecular geometry) to resolve ambiguities .
Q. What solvent systems are suitable for solubility and stability studies of this compound?
- Methodological Answer : Test solubility in polar aprotic solvents (DMF, DMSO) and aqueous buffers (pH 1–7). Stability assays should include:
- Thermogravimetric analysis (TGA) : Determine decomposition temperature.
- Light sensitivity : Store in amber vials under argon to prevent photodegradation, as iodide ions are prone to oxidation under UV light .
- Critical Notes : Aqueous solubility is pH-dependent; protonation of the thiourea group enhances solubility in acidic media .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported toxicity profiles of this compound?
- Methodological Answer :
- In vitro assays : Use hepatic (HepG2) and renal (HEK293) cell lines to assess IC₅₀ values via MTT assays. Compare results across multiple labs to identify protocol variability.
- In vivo studies : Reference acute toxicity data from structurally similar compounds (e.g., LD₅₀ = 26 mg/kg in mice for 1,3-dicyclohexyl-2-methyl-2-thiopseudourea hydroiodide via IV administration) .
- Mechanistic studies : Probe reactive iodine species generation using fluorescence probes (e.g., dichlorofluorescein for ROS detection) .
Q. What computational strategies predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- DFT calculations : Optimize molecular geometry at the B3LYP/6-311+G(d,p) level to identify electrophilic centers.
- Molecular docking : Simulate interactions with biological targets (e.g., enzymes with cysteine residues) to guide functionalization strategies .
- Kinetic modeling : Use Arrhenius plots to correlate temperature with reaction rates for iodide displacement .
Q. How do environmental factors (humidity, temperature) impact the compound’s crystallinity and bioactivity?
- Methodological Answer :
- Dynamic vapor sorption (DVS) : Measure hygroscopicity at 25°C/60% RH to assess water uptake.
- Powder XRD : Monitor phase transitions under thermal stress (25–150°C).
- Bioactivity correlation : Test antimicrobial efficacy (e.g., against E. coli) before/after stress conditions to link physicochemical changes to functional outcomes .
Contradictions and Resolutions
- Solubility Discrepancies : Variability in DMSO solubility reports may stem from residual water content. Use Karl Fischer titration to quantify moisture (<0.1%) and standardize solvent batches .
- Toxicity Mechanisms : Conflicting in vitro/in vivo data highlight species-specific metabolic pathways. Cross-validate using human organoid models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
